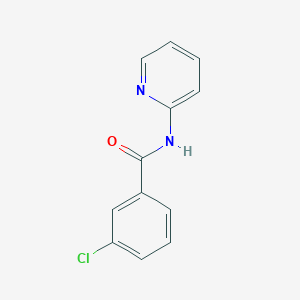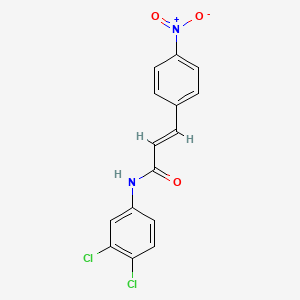
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one, also known as EMT, is a synthetic compound that belongs to the family of coumarins. EMT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, tyrosinase, and topoisomerase II. This compound has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B and activator protein-1.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, including xanthine oxidase and NADPH oxidase. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer and Alzheimer's disease, warrant further investigation. Finally, the development of this compound derivatives with improved biological activities and pharmacokinetic profiles is an important area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits a wide range of biological activities and potential applications in various scientific research fields. This compound has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is warranted to fully understand its potential applications in various scientific research fields.
Synthesemethoden
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 2-acetylthiophene with salicylaldehyde in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then cyclized using a Lewis acid catalyst to form this compound. The purity of this compound can be improved using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-3-13-9-15-19(10-18(13)24-2)25-11-16(20(15)23)17-12-26-21(22-17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRBFHQTZODQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)

![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)

![5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5788275.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)
![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)